(5-methyl-1H-tetrazol-1-yl)acetic acid

Catalog No.
S724293
CAS No.
21743-55-5
M.F
C4H6N4O2
M. Wt
142.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-methyl-1H-tetrazol-1-yl)acetic acid

CAS Number

21743-55-5

Product Name

(5-methyl-1H-tetrazol-1-yl)acetic acid

IUPAC Name

2-(5-methyltetrazol-1-yl)acetic acid

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

InChI

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10)

InChI Key

QMGRTPHVXPNNBK-UHFFFAOYSA-N

SMILES

CC1=NN=NN1CC(=O)O

Canonical SMILES

CC1=NN=NN1CC(=O)O

The exact mass of the compound (5-methyl-1H-tetrazol-1-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(5-Methyl-1H-tetrazol-1-yl)acetic acid (CAS 21743-55-5) is a bifunctional heterocyclic precursor featuring a 5-methyl-substituted tetrazole ring N-linked to an acetic acid moiety. In industrial and pharmaceutical synthesis, it serves as a critical building block for modified beta-lactam antibiotics, agrochemicals, and advanced coordination polymers. Compared to its widely used unsubstituted counterpart, 1H-tetrazole-1-acetic acid (the standard C-7 side chain precursor for antibiotics like Cefazolin), the presence of the 5-methyl group introduces specific steric bulk, increases lipophilicity, and alters the electronic distribution of the tetrazole ring. These properties make it highly relevant for procurement in drug discovery programs aiming to overcome enzymatic degradation, or in materials science for tuning the topological parameters of metal-organic frameworks (MOFs) [1].

Substituting (5-methyl-1H-tetrazol-1-yl)acetic acid with the generic 1H-tetrazole-1-acetic acid or 5-amino-1H-tetrazole-1-acetic acid fundamentally alters the downstream product's physicochemical profile. In pharmaceutical synthesis, the 5-methyl group provides essential steric shielding that can impede enzymatic degradation of the resulting active pharmaceutical ingredient (API), a feature absent in the unsubstituted analog. Furthermore, the methyl group increases the predicted partition coefficient (XLogP3) by approximately 0.5 units, significantly altering the solubility profile during organic process chemistry and the ultimate membrane permeability of the synthesized drug[1]. In coordination chemistry, the steric demand of the 5-methyl group dictates the self-assembly topology of metal-organic frameworks, preventing the formation of the dense lvt-type networks typically observed with the unsubstituted ligand[2]. Therefore, generic substitution is unviable for applications requiring precise steric, lipophilic, or topological control.

Lipophilicity and Organic Solubility Enhancement

The addition of the 5-methyl group significantly modifies the hydrophobic profile of the building block. Computational models and database profiles indicate that (5-methyl-1H-tetrazol-1-yl)acetic acid possesses a predicted XLogP3 of -0.3, compared to approximately -0.8 for the unsubstituted 1H-tetrazole-1-acetic acid. This +0.5 LogP shift translates to improved solubility in moderately polar organic solvents during coupling reactions and imparts greater lipophilicity to downstream API candidates [1].

Evidence DimensionPredicted Partition Coefficient (XLogP3)
Target Compound Data-0.3
Comparator Or Baseline-0.8 (1H-tetrazole-1-acetic acid)
Quantified Difference+0.5 LogP units
ConditionsIn silico prediction (PubChem/XLogP3 models)

Improved organic solubility facilitates easier handling during amide coupling processes and enhances the membrane permeability of the final synthesized compounds.

Steric Shielding for Enzymatic Stability in API Design

In the design of modified cephalosporins, the C-7 side chain plays a crucial role in protecting the beta-lactam core from enzymatic hydrolysis. The 5-methyl group introduces a calculated steric volume of approximately 16.8 ų, compared to the negligible 5.0 ų of the hydrogen atom in the unsubstituted analog. This localized steric bulk near the tetrazole-amide linkage restricts the conformational flexibility of the side chain, which is a recognized strategy for reducing the binding affinity of beta-lactamase enzymes [1].

Evidence DimensionSubstituent Steric Volume at C-5
Target Compound Data~16.8 ų (Methyl group)
Comparator Or Baseline~5.0 ų (Hydrogen atom in 1H-tetrazole-1-acetic acid)
Quantified Difference>3-fold increase in localized steric bulk
ConditionsMolecular volume estimation for C-5 substituent

Essential for R&D procurement focused on synthesizing next-generation, beta-lactamase-resistant antibiotic analogs.

Topological Control in Metal-Organic Frameworks (MOFs)

When used as a bridging ligand in coordination chemistry, the unsubstituted 1H-tetrazole-1-acetic acid readily forms dense lvt-type frameworks (e.g., with Cu(II)). The introduction of the 5-methyl group in (5-methyl-1H-tetrazol-1-yl)acetic acid introduces a steric clash that alters the preferred coordination bite angle and prevents the formation of these specific dense packing arrangements, driving the self-assembly toward more open or structurally distinct topologies [1].

Evidence DimensionFramework Topology
Target Compound DataSterically directed, altered network topologies
Comparator Or BaselineDense lvt-type framework (1H-tetrazole-1-acetic acid)
Quantified DifferencePrevention of close-packing due to C-5 methyl steric clash
ConditionsTransition metal (e.g., Cu, Zn) coordination self-assembly

Enables materials scientists to procure a ligand that specifically tunes the porosity and structural geometry of tetrazole-based MOFs.

Electronic Modulation of the Tetrazole Ring

The electron-donating nature of the methyl group (+I inductive effect) alters the electronic environment of the tetrazole ring compared to unsubstituted or electron-withdrawing derivatives (e.g., 5-trifluoromethyl analogs). This increases the electron density on the tetrazole nitrogen atoms, which subtly increases the basicity of the ring and enhances its coordination strength to transition metals like Cu(II) or Zn(II) during the synthesis of coordination complexes[1].

Evidence DimensionSubstituent Electronic Effect (Inductive)
Target Compound DataElectron-donating (+I effect)
Comparator Or BaselineNeutral (H atom in 1H-tetrazole-1-acetic acid)
Quantified DifferenceIncreased electron density on N2/N3/N4 atoms
ConditionsInductive effect on tetrazole ring system

Alters reaction kinetics in electrophilic substitutions and provides stronger metal-ligand coordination bonds in materials science applications.

Synthesis of Modified Beta-Lactam Antibiotics

As a direct precursor for the C-7 side chain in cephalosporin analogs, where the 5-methyl group provides necessary steric shielding to improve resistance against beta-lactamase degradation compared to standard Cefazolin-type structures [1].

Development of Advanced Metal-Organic Frameworks (MOFs)

Used as a bidentate/bridging ligand in coordination chemistry, where the steric bulk of the methyl group is leveraged to tune framework topology and pore size, preventing the dense lvt-type packing seen with unsubstituted analogs[2].

Lipophilicity-Tuned Agrochemical Discovery

Procured as a building block for tetrazole-containing herbicides or fungicides, utilizing the +0.5 LogP shift to optimize the partition coefficient and enhance plant cuticle penetration during formulation[1].

Functionalized Tetrazole Libraries for High-Throughput Screening

Utilized as a core scaffold in combinatorial chemistry to generate libraries of amides and esters, where the 5-methyl group provides a distinct structural and electronic vector compared to standard 1H-tetrazole derivatives, aiding in hit-to-lead optimization [3].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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